3-[(Pentan-2-yl)amino]benzonitrile hydrochloride
Description
Properties
IUPAC Name |
3-(pentan-2-ylamino)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-5-10(2)14-12-7-4-6-11(8-12)9-13;/h4,6-8,10,14H,3,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGTZESRZPUXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1=CC=CC(=C1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride typically involves the reaction of benzonitrile with pentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(Pentan-2-yl)amino]benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the amino group or the nitrile group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(Pentan-2-yl)amino]benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving cellular processes and molecular interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects
- 4-(Aminomethyl)benzonitrile hydrochloride: A primary amine substituent at the 4-position increases polarity (PSA ~65 Ų) and hydrogen-bonding capacity, likely reducing lipid solubility compared to the target compound .
- Bunitrolol hydrochloride: A β-blocker with a tert-butylamino group and ether linkage. Its higher molecular weight (MW 271.7 vs. ~230 for the target) and bulky substituents may limit bioavailability despite similar benzonitrile cores .
Physicochemical Properties
*Calculated based on structural analogy.
Biological Activity
3-[(Pentan-2-yl)amino]benzonitrile hydrochloride is a compound of interest due to its potential biological activities. Understanding its interactions, mechanisms, and effects on various biological systems is crucial for its application in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
This compound features a unique structure that may influence its biological activity. The presence of the hydrochloride group enhances its solubility and stability, which are critical for biological assays and therapeutic use.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This compound may modulate the activity of these targets, leading to various biological effects. However, detailed studies are needed to elucidate the exact pathways involved in its action.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, benzoxazole derivatives have demonstrated selective toxicity toward cancer cells while sparing normal cells . This selectivity is crucial for developing anticancer therapies that minimize side effects.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-[(Pentan-2-yl)amino]benzonitrile | MCF-7 (Breast) | TBD | |
| Benzoxazole Derivative A | A549 (Lung) | 10 | |
| Benzoxazole Derivative B | HepG2 (Liver) | 15 |
Antimicrobial Activity
In addition to anticancer properties, the compound's potential antimicrobial activity has been explored. Certain derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these activities need further investigation to establish the compound's efficacy against various pathogens .
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-[(Pentan-2-yl)amino]benzonitrile | E. coli | TBD | |
| Benzoxazole Derivative C | Bacillus subtilis | 32 |
Case Studies
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
- Anticancer Study : A study demonstrated that a related benzoxazole derivative exhibited significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further research into similar compounds .
- Antimicrobial Study : Another investigation into benzoxazole derivatives found varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in chemical structure can enhance efficacy against specific pathogens .
Comparative Analysis with Similar Compounds
Comparing this compound with similar compounds can provide insights into its unique biological properties.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 3-[(Pentan-2-yl)amino]benzonitrile | Nitrile | Anticancer |
| 3-(Amino)benzonitrile | Amine | Moderate cytotoxicity |
| Benzamide Derivative | Amide | Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for 3-[(Pentan-2-yl)amino]benzonitrile hydrochloride, and how can reaction efficiency be optimized?
The synthesis of benzonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like rilpivirine hydrochloride are synthesized via stepwise reactions, including acrylonitrile intermediate formation and subsequent coupling with aromatic amines . To optimize efficiency:
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns, as demonstrated for bunitrolol hydrochloride .
- HPLC-MS for purity assessment and detection of trace impurities (detection limit: ~0.1% w/w) .
- Elemental analysis to verify stoichiometry of the hydrochloride salt .
- FT-IR for functional group identification (e.g., nitrile stretch ~2220 cm⁻¹) .
Q. How can solubility and stability under experimental conditions be assessed?
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, methanol), using UV-Vis spectrophotometry for quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS . Store at −20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can polymorphic forms of this compound be identified and validated?
Polymorphism analysis requires:
- X-ray crystallography (using software like Phaser ) to resolve crystal lattice differences.
- Differential Scanning Calorimetry (DSC) to detect melting point variations between forms .
- Dynamic Vapor Sorption (DVS) to assess hygroscopicity and phase transitions .
- Powder XRD to confirm batch-to-batch consistency in industrial-scale synthesis .
Q. What methodologies resolve contradictions in reported physicochemical data (e.g., logP, melting point)?
Discrepancies often arise from impurities or measurement protocols. Mitigation strategies:
- Validate logP values using reversed-phase HPLC (octanol-water partitioning) instead of computational predictions .
- Replicate melting point measurements with a calibrated DSC apparatus and high-purity samples (>99.5%) .
- Cross-reference data with independent studies on structurally similar compounds (e.g., bunitrolol hydrochloride, logP 2.88) .
Q. How can biological activity be evaluated in vitro, and what are key assay design considerations?
For receptor-binding studies:
- Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity (KD) .
- Include positive controls (e.g., rilpivirine for nitrile-containing antivirals) and validate cell lines for target specificity .
- Account for hydrochloride salt dissociation in buffer systems by adjusting ionic strength .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
